molecular formula C27H29N5O4 B2462516 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941995-85-3

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2462516
CAS No.: 941995-85-3
M. Wt: 487.56
InChI Key: GGCMBHFGCQZDPB-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound. It is used in various fields including chemistry, biology, medicine, and industry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the use of starting materials like 3,4-dihydroisoquinoline, 4-(dimethylamino)phenyl ethylamine, and 2-nitrobenzoyl chloride. A common synthetic route includes:

  • Formation of the Isoquinoline Intermediate: : Reacting 3,4-dihydroisoquinoline with an alkylating agent to produce the intermediate.

  • Amidation Reaction: : The intermediate reacts with 4-(dimethylamino)phenyl ethylamine in the presence of a coupling agent like EDCI or DCC.

  • Final Oxalamide Formation: : The resulting amine compound is then reacted with 2-nitrobenzoyl chloride to form the final oxalamide product. Reactions are usually performed under anhydrous conditions and at controlled temperatures.

Industrial Production Methods

In industrial settings, the production is often scaled up using optimized protocols, involving continuous flow reactors to ensure higher efficiency and yield. Parameters like pressure, temperature, and reagent concentration are meticulously controlled to achieve the desired output.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : Oxidation reactions can be performed using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction of the nitro group can be achieved using reagents such as iron in hydrochloric acid or catalytic hydrogenation.

  • Substitution: : It can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Iron in hydrochloric acid, catalytic hydrogenation.

  • Substitution Reagents: : Nucleophiles or electrophiles in appropriate solvents.

Major Products

  • Oxidation Products: : May include oxides or carboxylates, depending on the conditions.

  • Reduction Products: : Reduced amino derivatives.

  • Substitution Products: : Varied derivatives depending on the nature of the substituents introduced.

Scientific Research Applications

This compound finds applications in various scientific research domains:

Chemistry

In chemistry, it is used as a precursor for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

Biology

Biologically, it can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.

Medicine

In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific biological pathways.

Industry

Industrially, it can be used in the production of polymers and advanced materials due to its robust chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is particularly reactive, enabling the compound to form complexes with various proteins, which can inhibit or modify their activity. Pathways involved include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-phenylethyl)-N2-(2-nitrophenyl)oxalamide: : Lacks the isoquinoline moiety.

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(2-nitrophenyl)oxalamide: : Similar but with different alkyl chains.

  • N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide: : Similar but without the isoquinoline structure.

Uniqueness

What sets N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide apart is its multi-functional groups, which confer a broader range of chemical reactivity and biological activity. This makes it a more versatile tool in both research and industrial applications.

That’s quite the mouthful! But this little molecule sure pulls its weight in various fields.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-30(2)22-13-11-20(12-14-22)25(31-16-15-19-7-3-4-8-21(19)18-31)17-28-26(33)27(34)29-23-9-5-6-10-24(23)32(35)36/h3-14,25H,15-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCMBHFGCQZDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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